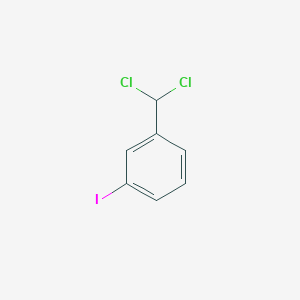
5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used in the presence of a base.
Major Products
Oxidation: Formation of 5-Fluoro-2-methoxybenzimidoyl chloride.
Reduction: Formation of 5-Fluoro-2-methoxybenzimidoyl.
Substitution: Formation of 5-Fluoro-N-substituted-2-methoxybenzimidoyl derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The hydroxy and methoxy groups contribute to the compound’s solubility and ability to participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
- 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Bromide
- 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Iodide
Uniqueness
5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 5-position and the hydroxy group at the N-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
5-fluoro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(10)4-6(7)8(9)11-12/h2-4,12H,1H3 |
Clave InChI |
OIMUGNBAXRJYRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)

![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
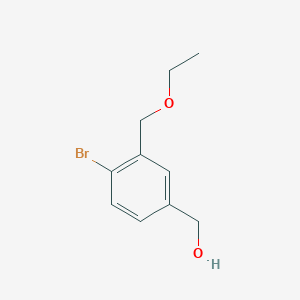
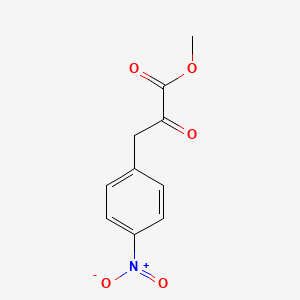
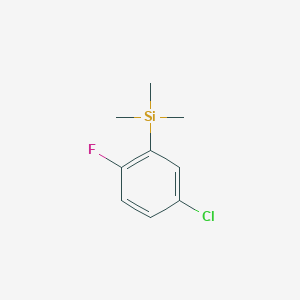
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

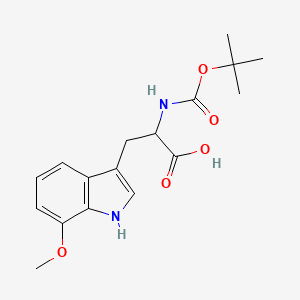
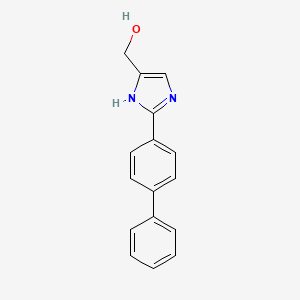
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

